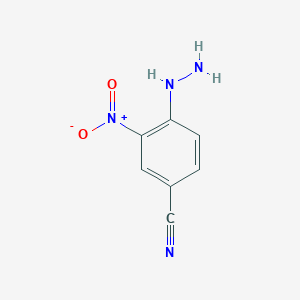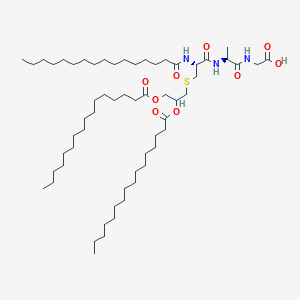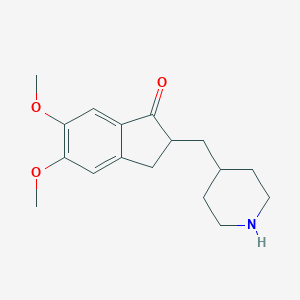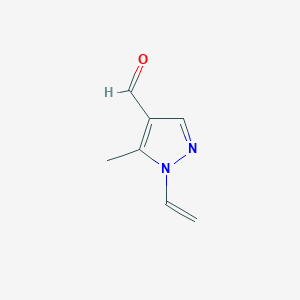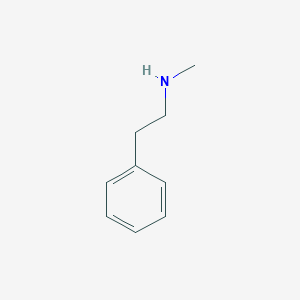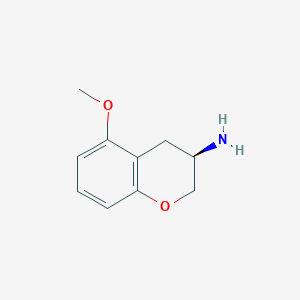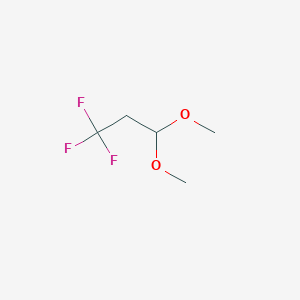
4-Octadecylanilin
Übersicht
Beschreibung
4-Octadecylaniline is a chemical compound that belongs to the class of organic compounds known as anilines, characterized by the presence of an alkyl group attached to an aniline moiety. While direct studies on 4-Octadecylaniline are scarce, research on related compounds provides insights into its potential synthesis, structure, and properties.
Synthesis Analysis
The synthesis of similar compounds often involves bioorthogonal reactions, allowing the introduction of new functionalities into molecules, as seen in the synthesis of novel amino acids for bioorthogonal reactions (Forbes et al., 2016). Such methodologies could be adapted for the synthesis of 4-Octadecylaniline, focusing on the efficient attachment of the octadecyl group to the aniline nitrogen.
Molecular Structure Analysis
The molecular arrangement and polycondensation studies of octadecyl esters provide insights into the structuring and orientation of long-chain alkyl groups in molecular assemblies, as observed in Langmuir-Blodgett films (Liu et al., 1994). Such structural analyses are crucial for understanding the molecular geometry and potential self-assembly properties of 4-Octadecylaniline.
Chemical Reactions and Properties
Research on alkylimino derivatives, including octadecyl variants, showcases the nucleophilic substitution reactions that could be relevant for modifying 4-Octadecylaniline (Flamini et al., 2001). These reactions highlight the compound's reactivity and potential for further chemical modifications.
Physical Properties Analysis
The synthesis and self-assembling properties of alkylated L-phenylalanine-derived organogels provide a foundation for understanding the physical properties of similar alkyl-aniline compounds (Rahman et al., 2008). The behavior of these compounds in various solvents and their ability to form organogels could offer insights into the solubility and phase behavior of 4-Octadecylaniline.
Wissenschaftliche Forschungsanwendungen
Herstellung von Langmuir-Blodgett (LB)-Filmen
4-Octadecylanilin wurde bei der Herstellung von Langmuir-Blodgett (LB)-Filmen mit alternierenden Schichten verwendet . LB-Filme sind eine Klasse dünner Filme, die aus einer organisierten Anordnung von Molekülen bestehen. Sie werden in verschiedenen Bereichen eingesetzt, z. B. in der Elektronik, Optoelektronik und Biophysik.
Bewertung der pyroelektrischen Aktivität
Neben der Herstellung von LB-Filmen wurde this compound auch zur Bewertung der pyroelektrischen Aktivität in diesen Filmen verwendet . Pyroelektrizität ist die Fähigkeit bestimmter Materialien, eine vorübergehende Spannung zu erzeugen, wenn sie erhitzt oder gekühlt werden. Diese Eigenschaft wird in Infrarotsensoren, Lasersystemen und anderen Anwendungen eingesetzt.
Safety and Hazards
4-Octadecylaniline is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Wirkmechanismus
Target of Action
This compound is a long-chain aniline derivative, and its interactions with biological targets are likely to be influenced by its lipophilic alkyl chain and the presence of the aniline group .
Mode of Action
It has been used in the fabrication of alternate-layer langmuir-blodgett (lb) films, suggesting that it may interact with lipid membranes or other hydrophobic targets . The aniline group could potentially undergo various chemical reactions, contributing to its biological activity.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Octadecylaniline are not well-studied. Its long alkyl chain suggests it may have good lipid solubility, potentially influencing its absorption and distribution. The aniline group could be subject to metabolic transformations .
Result of Action
Its use in the fabrication of LB films suggests it may influence membrane properties or functions
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of 4-Octadecylaniline. Its long alkyl chain might interact with other hydrophobic substances, and its aniline group could be sensitive to changes in pH .
Eigenschaften
IUPAC Name |
4-octadecylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24(25)22-20-23/h19-22H,2-18,25H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRTYBGROAGVGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393672 | |
| Record name | 4-Octadecylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114235-67-5 | |
| Record name | 4-Octadecylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-octadecylaniline suitable for creating pyroelectric Langmuir-Blodgett films?
A1: 4-Octadecylaniline, when alternated with 22-tricosenoic acid in LB films, contributes to a high pyroelectric coefficient. This is attributed to the specific inter-layer bonding between these molecules, as revealed by infrared spectroscopy []. The long alkyl chain in 4-octadecylaniline likely promotes organized packing within the film, while the terminal amine group can interact with the carboxylic acid group of 22-tricosenoic acid, potentially through hydrogen bonding, influencing the overall dipole moment and thus pyroelectric properties.
Q2: How does the choice of substrate affect the pyroelectric performance of LB films containing 4-octadecylaniline?
A2: The research indicates that the substrate can negatively impact the responsivity of LB film devices. Furthermore, studies using different substrate materials revealed a significant piezoelectrically induced secondary effect on the overall pyroelectric coefficient, especially at temperatures around 250 K []. This suggests that mechanical strain at the film-substrate interface, influenced by substrate properties, can impact the film's electrical response to temperature changes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




